Welcome to the BenchChem Online Store!
molecular formula C13H11N3O B8676610 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl- CAS No. 132686-74-9

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-11-methyl-

Cat. No. B8676610
M. Wt: 225.25 g/mol
InChI Key: JAZJMDYVHIJMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05571809

Procedure details

A mixture of 9.4 g (0.0285 mol) of the product obtained in step b, 150 ml ethanol and 5 ml concentrated aqueous hydrochloric acid was refluxed for five hours while stirring. The clear yellowish solution that had been formed was set aside overnight. The resulting precipitate was collected by filtration and thoroughly washed with diluted aqueous ammonia. The product was dried overnight in a stream of nitrogen at room temperature and thereafter was recrystallized from n-propanol. The colorless product had a m.p. of 235°-237° C. and was identified as 6,11-dihydro-11-methyl-5H-pyrido-[2,3-b][1,5]benzodiazepin-5-one. The yield was 3.3 g (51% of theory).
Name
product
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:9]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]([CH3:20])[C:12]2[N:21]=[CH:22][CH:23]=[CH:24][C:11]=2[C:10]1=[O:25])(=O)C1C=CC=CC=1.Cl>C(O)C>[CH3:20][N:13]1[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[NH:9][C:10](=[O:25])[C:11]2[CH:24]=[CH:23][CH:22]=[N:21][C:12]1=2

Inputs

Step One
Name
product
Quantity
9.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(C2=C(N(C3=C1C=CC=C3)C)N=CC=C2)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The clear yellowish solution that had been formed
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
thoroughly washed with diluted aqueous ammonia
CUSTOM
Type
CUSTOM
Details
The product was dried overnight in a stream of nitrogen at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was recrystallized from n-propanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1C2=C(C(NC3=C1C=CC=C3)=O)C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.